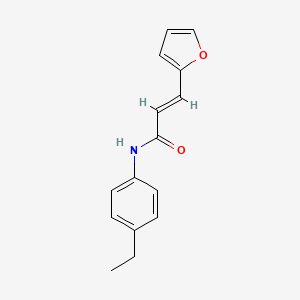

(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide, also known as EF-24, is a synthetic analog of curcumin, a natural compound found in turmeric. EF-24 has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Structural and Computational Studies

Research involving compounds structurally related to (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide, such as cathinones, has focused on their characterization using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction. Computational methods like density functional theory (DFT) and time-dependent DFT have been used for optimizing geometries and predicting electronic spectra, aligning well with X-ray data (Nycz et al., 2011).

Synthesis and Anti-Bacterial Activities

Studies have demonstrated the synthesis of furan-2-carboxamide derivatives and their arylated analogues, showcasing their potential anti-bacterial activities against drug-resistant bacteria like A. baumannii and K. pneumoniae. Computational docking studies and molecular dynamics simulations have further validated these activities, revealing the active sites and molecular interaction stability (Siddiqa et al., 2022).

Polymerization and Material Science Applications

Furanic-aliphatic polyamides derived from furan-2,5-dicarboxylic acid (FDCA), including compounds related to (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide, have been explored as sustainable alternatives to polyphthalamides in material science. These polyamides exhibit promising properties for high-performance materials, with enzymatic polymerization techniques being used to achieve high molecular weights (Jiang et al., 2015).

Applications in Dye-Sensitized Solar Cells

Furan derivatives, including those structurally similar to (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide, have been used in dye-sensitized solar cells. For instance, phenothiazine derivatives with furan as a conjugated linker demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of such compounds in renewable energy technologies (Kim et al., 2011).

properties

IUPAC Name |

(E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-12-5-7-13(8-6-12)16-15(17)10-9-14-4-3-11-18-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWIJUMSXOYGEF-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2891165.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2891167.png)

![3-Methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine](/img/structure/B2891171.png)

![Ethyl 4-[[2-[[5-(4-aminophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2891173.png)

![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2891174.png)

![1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891176.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+](/img/structure/B2891177.png)

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)

![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)